1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one
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Overview
Description
1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, ether, and ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one typically involves multiple steps, starting from simpler precursors. One common method involves the protection of phenolic groups with methoxymethyl (MOM) groups, followed by the formation of the tetradec-1-EN-3-one backbone through a series of aldol condensations and reductions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the tetradec-1-EN-3-one backbone can be reduced to form a saturated compound.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxymethoxy groups.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one
- 1,2-Bis(4-methoxymethoxy-phenyl)-but-3-yne-1,2-diol
- 1,3-Bis(4-methoxyphenyl)-1-propanone
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its long aliphatic chain and multiple ether groups differentiate it from other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
125699-31-2 |
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Molecular Formula |
C24H38O6 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1-[3,4-bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-en-3-one |
InChI |
InChI=1S/C24H38O6/c1-4-5-6-7-8-9-10-11-21(25)17-22(26)14-12-20-13-15-23(29-18-27-2)24(16-20)30-19-28-3/h12-16,21,25H,4-11,17-19H2,1-3H3 |
InChI Key |
XWCFJPORPCZHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC(=O)C=CC1=CC(=C(C=C1)OCOC)OCOC)O |
Origin of Product |
United States |
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